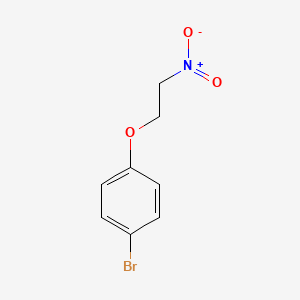

1-Bromo-4-(2-nitroethoxy)benzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8BrNO3 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

1-bromo-4-(2-nitroethoxy)benzene |

InChI |

InChI=1S/C8H8BrNO3/c9-7-1-3-8(4-2-7)13-6-5-10(11)12/h1-4H,5-6H2 |

InChI Key |

SALZVZPKLDWAQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC[N+](=O)[O-])Br |

Origin of Product |

United States |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 1-Bromo-4-(2-nitroethoxy)benzene

The formation of the ether bond in this compound is the central transformation in its synthesis. This can be achieved by reacting a derivative of 4-bromophenol (B116583) with a C2 synthon already containing the nitro group. The two most prominent methods for this type of transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Etherification Strategies for the Phenolic Moiety

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.comwikipedia.org This S\N2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other electrophile with a good leaving group. masterorganicchemistry.comwikipedia.org In the context of synthesizing this compound, this approach entails the reaction of 4-bromophenoxide with a suitable 2-nitroethyl electrophile.

The first step in this synthesis is the deprotonation of 4-bromophenol to form the more nucleophilic 4-bromophenoxide. This is typically achieved using a moderately strong base such as sodium hydroxide (B78521) or potassium carbonate. The choice of the 2-nitroethyl precursor is critical. A common and effective electrophile for this purpose is 1-bromo-2-nitroethane. The reaction is generally carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the S\N2 mechanism.

A representative reaction scheme is as follows:

Step 1: Formation of 4-bromophenoxide

4-Bromophenol is treated with a base like potassium carbonate in a suitable solvent.

Step 2: Nucleophilic substitution

1-Bromo-2-nitroethane is added to the solution containing the 4-bromophenoxide, leading to the formation of the desired ether.

| Reactant/Reagent | Role | Typical Conditions |

| 4-Bromophenol | Starting material | 1.0 equivalent |

| 1-Bromo-2-nitroethane | Electrophile | 1.0 - 1.2 equivalents |

| Potassium Carbonate | Base | 1.5 - 2.0 equivalents |

| Dimethylformamide (DMF) | Solvent | Anhydrous |

| Temperature | Reaction Parameter | Room temperature to 80 °C |

| Reaction Time | Reaction Parameter | 12 - 24 hours |

An alternative to 1-bromo-2-nitroethane could be other 2-nitroethyl derivatives with good leaving groups, such as 2-nitroethyl tosylate. The tosylate group is an excellent leaving group and can be prepared from 2-nitroethanol.

The Mitsunobu reaction provides an alternative and often milder method for forming ethers from alcohols and acidic nucleophiles, such as phenols. organic-chemistry.orgmissouri.edu This reaction typically employs a phosphine, such as triphenylphosphine (PPh\3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org

In the synthesis of this compound via the Mitsunobu reaction, 4-bromophenol acts as the nucleophile and 2-nitroethanol is the alcohol component. The reaction proceeds through the formation of an oxyphosphonium intermediate from the alcohol, which is then displaced by the phenoxide in an S\N2 fashion. missouri.edu A key advantage of the Mitsunobu reaction is that it often proceeds under neutral and mild conditions. nih.gov

The general procedure involves dissolving 4-bromophenol, 2-nitroethanol, and triphenylphosphine in an anhydrous solvent, typically tetrahydrofuran (THF) or dichloromethane. commonorganicchemistry.com The azodicarboxylate is then added slowly at a reduced temperature to control the exothermic reaction.

| Reactant/Reagent | Role | Typical Conditions |

| 4-Bromophenol | Nucleophile | 1.0 - 1.2 equivalents |

| 2-Nitroethanol | Alcohol | 1.0 equivalent |

| Triphenylphosphine (PPh\3) | Reagent | 1.1 - 1.5 equivalents |

| Diethyl azodicarboxylate (DEAD) | Reagent | 1.1 - 1.5 equivalents |

| Tetrahydrofuran (THF) | Solvent | Anhydrous |

| Temperature | Reaction Parameter | 0 °C to room temperature |

| Reaction Time | Reaction Parameter | 4 - 12 hours |

Introduction of the Nitro Group via Precursor Modification

The presence of the nitro group in the target molecule necessitates the use of a precursor that already contains this functionality. The following sections detail the synthesis of the key precursors required for the etherification strategies described above.

1-Bromo-2-nitroethane is a key reagent for the Williamson ether synthesis route. While commercially available, its synthesis in the laboratory can be achieved through several methods. One common approach is the nitration of ethyl bromide. This reaction can be performed using a nitrating agent such as silver nitrite (AgNO\2). The use of silver nitrite tends to favor the formation of the nitroalkane over the isomeric alkyl nitrite due to the nature of the silver-nitrite bond. The reaction is typically carried out in a suitable solvent like diethyl ether.

Another potential route is the bromination of nitroethane. However, this can be less selective and may lead to polybrominated products.

2-Nitroethanol is the crucial precursor for the Mitsunobu reaction. sigmaaldrich.com A well-established method for its preparation is the Henry reaction, which involves the condensation of nitromethane with formaldehyde in the presence of a base catalyst. akjournals.com The reaction needs to be carefully controlled to minimize the formation of di- and tri-substituted products.

The reaction is typically carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or an amine. The molar ratio of nitromethane to formaldehyde is a critical parameter to control the selectivity of the reaction. akjournals.com

| Reactant/Reagent | Role | Typical Conditions |

| Nitromethane | Starting material | Excess |

| Formaldehyde (aq. solution) | Starting material | 1.0 equivalent |

| Sodium Hydroxide | Catalyst | Catalytic amount |

| Water/Methanol | Solvent | |

| Temperature | Reaction Parameter | 0 - 25 °C |

| Reaction Time | Reaction Parameter | Several hours |

Bromination Protocols for Aromatic Halogenation

A crucial step in one potential synthesis of this compound is the selective bromination of the aromatic ring. This is typically achieved via electrophilic aromatic substitution on a phenol (B47542) derivative.

Electrophilic aromatic substitution is a foundational method for preparing aryl bromides from activated aromatic systems like phenols. rsc.org The synthesis of this compound via this route would likely start from 4-(2-nitroethoxy)phenol. The ether and hydroxyl groups are strong activating groups that direct incoming electrophiles to the ortho and para positions. nih.govacs.org Since the para position is already occupied by the nitroethoxy group, bromination is directed to the positions ortho to the hydroxyl group.

Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Phenol itself is highly reactive and can be brominated even without a Lewis acid catalyst, often leading to polysubstitution. nih.gov To achieve selective monobromination, milder conditions and specific reagents are necessary. NBS is a versatile and widely used reagent for the bromination of activated aromatic compounds, including phenols. organic-chemistry.org The reaction's selectivity and rate are significantly influenced by the choice of solvent; polar solvents like acetonitrile (CH₃CN) are known to favor nuclear bromination on activated aromatic rings. wikipedia.org

The general mechanism involves the generation of an electrophilic bromine species (Br⁺ or a polarized bromine carrier), which is attacked by the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate, often called a Wheland intermediate or sigma complex. chim.it Subsequent deprotonation by a weak base restores the ring's aromaticity and yields the brominated product. acs.org

Table 1: Conditions for Electrophilic Bromination of Phenolic Compounds

| Substrate | Brominating Agent | Catalyst/Acid | Solvent | Key Outcome |

|---|---|---|---|---|

| Phenol | NBS | None | Acetic Acid | Formation of p-bromo derivative. organic-chemistry.org |

| p-Substituted Phenols | NBS | p-TsOH (10 mol%) | Methanol | Selective mono-ortho-bromination with >86% yield. nih.govuantwerpen.be |

| 4-Hydroxybenzonitrile | NBS | HBF₄·Et₂O | CH₃CN | Selective ortho-monobromination. wikipedia.org |

| Phenol | Bromine Water | None | Water | Tri-substituted product (2,4,6-tribromophenol). nih.gov |

Achieving high regioselectivity is critical when the target is a specific isomer like this compound. For a para-substituted phenol precursor, this requires directing the bromination exclusively to the ortho position. Several strategies have been developed to enhance ortho-selectivity.

One effective method involves the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of an acid, such as para-toluenesulfonic acid (pTsOH), in a suitable solvent like methanol. nih.govuantwerpen.be The proposed mechanism suggests that the acid may conjugate with the phenolic oxygen, sterically directing the incoming electrophile to the ortho position. nih.gov This approach has proven successful for the gram-scale mono-ortho-bromination of various para-substituted phenols, achieving high yields in short reaction times. nih.govuantwerpen.be

Advanced and Novel Synthetic Approaches

Modern synthetic chemistry offers powerful tools for forming C-C and C-O bonds, which can be applied to either construct precursors of this compound or to use it as a building block for more complex molecules.

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the synthesis of complex organic molecules. These reactions are valued for their high efficiency, functional group tolerance, and mild reaction conditions. researchgate.netorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. researchgate.net The compound this compound, as an aryl bromide, is an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. researchgate.net

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide. This compound could react with various aryl, vinyl, or alkyl boronic acids in the presence of a palladium catalyst and a base to yield complex biaryl or substituted aromatic derivatives. This method is widely used due to the stability and low toxicity of the boron reagents.

Stille Coupling: The Stille reaction involves the coupling of an organic halide with an organotin compound (organostannane). This reaction is highly versatile with very few limitations on the coupling partners. However, a significant drawback is the high toxicity of the organotin reagents.

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This provides a direct method for the arylation of olefins, allowing for the synthesis of, for example, stilbene derivatives from this compound and styrene.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent (Nucleophile) | Organic Halide (Electrophile) | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Aryl/Vinyl Bromide (e.g., Target Compound) | Low toxicity, air/moisture stable reagents, mild conditions. | Requires a base for activation. |

| Stille | Organostannane (e.g., R-SnBu₃) | Aryl/Vinyl Bromide (e.g., Target Compound) | High functional group tolerance, neutral conditions. | High toxicity of tin reagents and byproducts. |

| Heck | Alkene (e.g., Styrene) | Aryl/Vinyl Bromide (e.g., Target Compound) | Atom economy (no organometallic reagent needed). | Limited to unsaturated halides and alkenes; regioselectivity can be an issue. |

Copper-catalyzed C-O bond formation represents an alternative and powerful strategy for synthesizing the target molecule, likely by coupling 4-bromophenol with a 2-nitroethanol derivative. This class of reactions, known as Ullmann condensations or Ullmann-type reactions, has been significantly improved from its traditional requirements of harsh conditions. researchgate.net

Modern protocols utilize soluble copper catalysts, often with specific ligands, allowing the reactions to proceed under much milder conditions. These reactions involve the coupling of an aryl halide with an alcohol. The mechanism is thought to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide. The choice of ligand is crucial for catalytic efficiency; ligands such as N,N-dimethylglycine, 1,10-phenanthroline derivatives, and various diamines have been shown to promote the coupling of aryl bromides and iodides with a wide range of primary and secondary alcohols. organic-chemistry.org Recent advancements have even enabled these reactions to occur at room temperature for certain substrates. organic-chemistry.org This methodology provides a direct and efficient route to the aryl-alkyl ether linkage present in this compound.

Photoredox and Electrochemical Methods in C-Br and C-O Bond Formation

Recent advancements in synthetic organic chemistry have highlighted the utility of photoredox and electrochemical methods for the formation of carbon-heteroatom bonds under mild conditions. While specific literature on the application of these techniques for the synthesis of this compound is not yet prevalent, their potential can be extrapolated from related transformations.

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive intermediates. A hypothetical photoredox-mediated synthesis of this compound could involve the coupling of 4-bromophenol with a suitable 2-nitroethylating agent. For instance, a 2-nitroethyl radical could be generated from a precursor like 2-nitroethyl iodide under photoredox conditions, which would then react with the 4-bromophenoxide anion. This method could offer a milder alternative to traditional Williamson ether synthesis, potentially reducing side reactions.

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction, offering a high degree of control over reaction conditions. The synthesis of this compound via an electrochemical route could be envisioned through the anodic oxidation of 4-bromophenol to generate a phenoxy radical, which could then couple with a 2-nitroethyl species. Alternatively, the cathodic reduction of a precursor containing the nitro group could initiate the desired bond formation. Electrochemical approaches are particularly attractive for their potential scalability and reduced environmental impact. nih.govgre.ac.uknih.govrsc.org

A comparative overview of potential advantages of these methods is presented below:

| Feature | Photoredox Catalysis | Electrochemical Synthesis |

| Activation | Visible Light | Electric Current |

| Reagents | Photocatalyst, Sacrificial Electron Donor/Acceptor | Supporting Electrolyte |

| Conditions | Typically mild, room temperature | Often mild, controlled potential |

| Selectivity | Can be highly selective with appropriate catalyst/ligand choice | Tunable by adjusting electrode material and potential |

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of compounds like this compound, especially when dealing with potentially hazardous intermediates or exothermic reactions. europa.eu The nitration of aromatic compounds, a related process, has been shown to benefit from the enhanced heat and mass transfer, improved safety, and potential for automation offered by flow reactors. europa.eu

A plausible flow chemistry setup for the synthesis of this compound via a Williamson ether synthesis-type reaction would involve pumping a solution of 4-bromophenoxide and a 2-nitroethylating agent through a heated microreactor or packed-bed reactor. This approach would allow for precise control over reaction temperature, residence time, and stoichiometry, leading to higher yields and purity. Furthermore, in-line purification modules could be integrated for a continuous production and isolation process.

Potential Advantages of a Flow Synthesis Approach:

| Parameter | Advantage in Flow Chemistry |

| Safety | Improved heat dissipation, smaller reaction volumes minimize risks associated with exothermic reactions or unstable intermediates. |

| Efficiency | Rapid optimization of reaction conditions, higher throughput, and potential for automation. |

| Reproducibility | Precise control over reaction parameters leads to consistent product quality. |

| Scalability | Straightforward scaling by running the system for longer or by using parallel reactors. |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. This section discusses key parameters that would need to be considered in a traditional or modern synthetic approach.

Solvent Selection and Reaction Kinetics

The choice of solvent is critical in the synthesis of ethers, as it influences the solubility of reactants, the rate of reaction, and the pathway of the reaction (e.g., SN2 vs. elimination). masterorganicchemistry.comlibretexts.org For a reaction like the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the alkoxide, leaving the anion more nucleophilic. libretexts.orgwikipedia.org

Studying the reaction kinetics would provide valuable insights into the reaction mechanism and help in identifying the rate-determining step. This information is essential for optimizing reaction time and temperature to maximize product formation while minimizing byproduct generation.

Catalyst and Ligand Optimization

In many modern synthetic methods, including potential photoredox and transition-metal-catalyzed approaches, the choice of catalyst and ligand is paramount for achieving high efficiency and selectivity.

For a hypothetical transition-metal-catalyzed O-alkylation, various combinations of metal precursors (e.g., copper or palladium salts) and ligands would need to be screened. frontiersin.orgrsc.org The ligand can influence the steric and electronic environment around the metal center, thereby affecting the rate and selectivity of the reaction.

Table of Potential Catalysts and Ligands for O-Alkylation:

| Catalyst System | Potential Advantages |

| Copper(I) or (II) with Phenanthroline-based ligands | Often effective for Ullmann-type etherifications. |

| Palladium with Phosphine-based ligands (e.g., dppf) | Known for a broad range of cross-coupling reactions, including C-O bond formation. frontiersin.org |

| Photoredox Catalysts (e.g., Iridium or Ruthenium complexes) | Enable reactions under mild, visible-light irradiation. |

Temperature, Pressure, and Stoichiometry Control

Precise control over temperature, pressure, and the stoichiometry of reactants is essential for optimizing the synthesis of this compound.

Temperature: The reaction temperature can significantly affect the reaction rate and the formation of byproducts. Higher temperatures may lead to faster reactions but could also promote decomposition or side reactions.

Pressure: While many etherification reactions are conducted at atmospheric pressure, in a flow chemistry setup, pressure can be used to increase the boiling point of the solvent, allowing for higher reaction temperatures.

Stoichiometry: The molar ratio of the reactants (e.g., 4-bromophenoxide to the 2-nitroethylating agent) needs to be carefully optimized to ensure complete conversion of the limiting reagent and to minimize the formation of byproducts resulting from side reactions of the excess reagent.

Strategies for Byproduct Minimization and Selectivity Enhancement

In the synthesis of this compound, the formation of byproducts can occur through several pathways, including C-alkylation of the phenoxide, elimination reactions of the alkylating agent, and further reactions of the desired product.

Common Byproducts and Mitigation Strategies:

| Byproduct Type | Formation Pathway | Mitigation Strategy |

| C-Alkylated Phenol | The phenoxide ion can act as a nucleophile at both the oxygen and the aromatic ring. | Use of polar aprotic solvents, careful selection of the counter-ion of the phenoxide. |

| Elimination Product | If the 2-nitroethylating agent has a hydrogen on the beta-carbon, it can undergo elimination, especially with sterically hindered bases or at high temperatures. | Use of milder bases, lower reaction temperatures, and a primary alkylating agent. wikipedia.org |

| Over-alkylation/Side Reactions | The product itself may undergo further reactions under the reaction conditions. | Optimization of reaction time and temperature, use of a selective catalyst. |

Achieving high selectivity for the desired O-alkylation product is a key challenge. researchgate.netmdpi.com Strategies to enhance selectivity include the careful choice of the base for deprotonating the phenol, the use of phase-transfer catalysts, and the application of modern catalytic methods designed for selective C-O bond formation. researchgate.net

Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at two primary locations: the aromatic carbon bearing the bromine atom and the aliphatic side chain.

The benzene (B151609) ring in 1-Bromo-4-(2-nitroethoxy)benzene is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the substituents on the ring. While the bromo group is a good leaving group, the key to activating the ring for nucleophilic attack is the presence of a strong electron-withdrawing group positioned ortho or para to the leaving group.

Nevertheless, the electron-withdrawing nature of the nitroethoxy substituent is sufficient to facilitate SNAr reactions under appropriate conditions, allowing the displacement of the bromide ion by various nucleophiles. The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. stackexchange.com For instance, analogous compounds like 1-bromo-4-nitrobenzene (B128438) readily react with nucleophiles such as alkoxides or amines. sigmaaldrich.comstackexchange.com

Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution

| Compound | Activating Group (para to Br) | Reactivity towards Nucleophiles | Mechanism |

|---|---|---|---|

| Bromobenzene | -H | Very Low | Primarily benzyne (B1209423) mechanism under harsh conditions |

| 1-Bromo-4-nitrobenzene | -NO2 | High | SNAr stackexchange.com |

The 2-nitroethoxy side chain (-OCH2CH2NO2) presents its own set of reactive possibilities. The carbon atom alpha to the nitro group bears acidic protons. In the presence of a base, deprotonation can occur to form a nitronate anion. This anion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

One of the most significant reactions involving this type of moiety is the Henry reaction (or nitro-aldol reaction). The generated nitronate can attack an aldehyde or ketone, leading to the formation of a β-nitro alcohol. Subsequent elimination of water from this product can yield a nitroalkene, a valuable synthetic intermediate.

Furthermore, the acidic nature of the α-protons makes the side chain susceptible to other base-mediated reactions.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the π-system of the benzene ring. lumenlearning.com The regiochemical outcome of such reactions on this compound is determined by the directing effects of the existing substituents.

Bromo Group (-Br): This is a deactivating but ortho-, para-directing group. The deactivation stems from its electron-withdrawing inductive effect (-I), while the directing effect is due to the ability of its lone pairs to stabilize the arenium ion intermediate at the ortho and para positions through resonance (+M). pbworks.comlibretexts.org

Nitroethoxy Group (-OCH2CH2NO2): The ether oxygen atom directly attached to the ring is a powerful activating, ortho-, para-directing group due to its strong +M effect, which outweighs its -I effect. Although the nitro group on the tail of the side chain is strongly deactivating, its effect on the aromatic ring's reactivity is transmitted inductively and is less significant than the resonance donation from the ether oxygen.

The powerful activating and ortho-, para-directing nature of the ether oxygen dominates the weaker directing effect of the bromine atom. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the nitroethoxy group (i.e., positions 3 and 5).

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Reactivity Effect | Directing Influence |

|---|---|---|---|

| -Br | Halogen | Deactivating | Ortho, Para libretexts.org |

| -OCH3 (Anisole, for analogy) | Ether | Activating | Ortho, Para libretexts.org |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. masterorganicchemistry.com For this compound, these reactions would yield predominantly 1-bromo-2-electro-4-(2-nitroethoxy)benzene derivatives.

Reduction Reactions

The presence of both a nitro group and a bromo substituent allows for selective reduction strategies, which are crucial in multi-step synthesis.

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. Numerous reagents are available that can achieve this conversion selectively, leaving the aryl bromide and ether linkages intact. jsynthchem.com

Common methods for the chemoselective reduction of nitro groups in the presence of halogens include:

Tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl) or in solvents like ethyl acetate. This is a classic and reliable method known for its high chemoselectivity. stackexchange.com

Catalytic hydrogenation using specific catalysts. While standard catalysts like Palladium on carbon (Pd/C) can sometimes lead to hydrodehalogenation (reduction of the C-Br bond), using catalysts like platinum (Pt) or carefully controlled conditions can favor the reduction of the nitro group. stackexchange.com

Modern metal-free methods. Recent advancements have led to metal-free reduction systems, such as using tetrahydroxydiboron (B82485) (B₂(OH)₄) with an organocatalyst, which show excellent chemoselectivity for the nitro group over sensitive functionalities like halogens. nih.gov

The product of this selective reduction would be 4-(2-aminoethoxy)-1-bromobenzene .

The removal of the bromine atom from the aromatic ring, a process known as hydrodehalogenation, can also be achieved selectively. This is typically more challenging than nitro group reduction, as many reducing agents that can cleave the C-Br bond will also reduce the nitro group.

To selectively reduce the bromo group while preserving the nitro group, specific reaction conditions are required. One common strategy involves catalytic transfer hydrogenation or catalytic hydrogenation using specific catalysts and additives that favor dehalogenation. For example, using Pd/C with a base like potassium hydroxide (B78521) or triethylamine (B128534) in a hydrogen-donating solvent can sometimes achieve this transformation.

Another powerful method involves the formation of an organometallic intermediate. Halogen-metal exchange using organolithium reagents (e.g., n-butyllithium) followed by quenching with a proton source would replace the bromine with hydrogen. However, the strong basicity of organolithium reagents could potentially react with the acidic protons on the side chain, complicating the reaction. A Grignard reagent could also be formed, but its subsequent reaction to remove the halogen would require specific workup conditions.

Table 3: Summary of Potential Reduction Products

| Reaction | Target Group | Typical Reagents | Major Product |

|---|---|---|---|

| Selective Nitro Reduction | -NO2 | SnCl2/HCl stackexchange.com | 4-(2-Aminoethoxy)-1-bromobenzene |

| Selective Bromo Reduction | -Br | Catalytic Hydrodehalogenation | 1-(2-Nitroethoxy)benzene |

No Information Available for this compound

A thorough search of available scientific literature and chemical databases has revealed no specific research or data concerning the chemical compound This compound . While the compound is listed by some chemical suppliers, indicating its potential existence, there is a notable absence of published studies detailing its reactivity, mechanistic pathways, or the specific chemical behaviors requested.

The initial investigation into the reactivity and mechanistic profile of this compound, including potential oxidation of its peripheral functionalities, rearrangement and cyclization reactions, and detailed mechanistic studies, yielded no relevant results. Further targeted searches for kinetic studies, activation parameters, reaction intermediates, and the use of mechanistic probes or trapping experiments specifically involving this compound also failed to produce any pertinent information.

Consequently, it is not possible to provide an article that is "thorough, informative, and scientifically accurate" as per the user's request, due to the lack of foundational research on this particular molecule. The scientific community has not, to date, published any findings that would allow for a detailed discussion of its chemical properties and reaction mechanisms as outlined.

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed connectivity map of the molecule can be constructed.

In the ¹H NMR spectrum of 1-Bromo-4-(2-nitroethoxy)benzene, distinct signals are expected for the aromatic and the aliphatic ethoxy protons. The aromatic protons on the para-substituted benzene (B151609) ring will exhibit a characteristic AA'BB' splitting pattern, which often appears as two sets of doublets.

The two protons ortho to the bromine atom (H-2 and H-6) are in a similar chemical environment, as are the two protons ortho to the nitroethoxy group (H-3 and H-5). Due to the differing electronic effects of the bromine and the nitroethoxy substituents, these two sets of protons will have different chemical shifts. The protons adjacent to the more electron-withdrawing nitroethoxy group are expected to be deshielded and resonate at a lower field compared to those adjacent to the bromine atom.

The protons of the ethoxy chain will present as two triplets. The methylene (B1212753) protons adjacent to the oxygen atom (-O-CH₂-) will be deshielded by the oxygen and are expected to appear as a triplet. The methylene protons adjacent to the nitro group (-CH₂-NO₂) will be significantly deshielded due to the strong electron-withdrawing nature of the nitro group and will also appear as a triplet.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (ortho to -OCH₂CH₂NO₂) | 6.9 - 7.2 | Doublet |

| Aromatic (ortho to -Br) | 7.4 - 7.6 | Doublet |

| -O-CH₂- | 4.2 - 4.5 | Triplet |

| -CH₂-NO₂ | 4.7 - 5.0 | Triplet |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon environments in the molecule.

Due to the para-substitution, the benzene ring will exhibit four signals: two for the protonated carbons and two for the quaternary carbons (one bonded to bromine and one to the oxygen of the ethoxy group). The carbon atom attached to the bromine (C-1) is expected to have a chemical shift influenced by the "heavy atom effect," which can cause a shift to a higher field than might be expected based on electronegativity alone. The carbon attached to the oxygen (C-4) will be deshielded and appear at a lower field.

The two aliphatic carbons of the nitroethoxy group will also have characteristic chemical shifts. The carbon atom bonded to the oxygen (-O-CH₂-) will be deshielded, and the carbon bonded to the nitro group (-CH₂-NO₂) will be similarly deshielded.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-Br | 115 - 120 |

| C-O | 158 - 162 |

| Aromatic CH (ortho to -OCH₂CH₂NO₂) | 116 - 120 |

| Aromatic CH (ortho to -Br) | 132 - 135 |

| -O-CH₂- | 68 - 72 |

| -CH₂-NO₂ | 75 - 80 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would reveal the coupling between the adjacent aromatic protons and, crucially, the coupling between the two methylene groups in the nitroethoxy chain (-O-CH₂-CH₂-NO₂).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the aromatic rings and the ethoxy chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying the connections between the functional groups and the benzene ring. For instance, correlations would be expected between the protons of the -O-CH₂- group and the aromatic carbon C-4, as well as between the aromatic protons and the quaternary carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would be expected to display characteristic absorption bands for the various functional groups.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: The stretching vibrations of the methylene groups in the ethoxy chain would appear in the 2850-3000 cm⁻¹ region.

Nitro Group (NO₂) stretching: The nitro group has two characteristic stretching vibrations: an asymmetric stretch, which is typically strong and found between 1500 and 1570 cm⁻¹, and a symmetric stretch, which is of medium intensity and appears between 1300 and 1370 cm⁻¹.

C-O-C (Ether) stretching: The asymmetric stretching of the aryl-alkyl ether linkage would be expected to produce a strong band in the 1200-1275 cm⁻¹ region. A symmetric stretching band would appear around 1020-1075 cm⁻¹.

C-Br stretching: The stretching vibration for the carbon-bromine bond is expected in the far-infrared region, typically between 500 and 600 cm⁻¹.

Para-disubstituted benzene ring: Characteristic out-of-plane C-H bending vibrations for para-substituted benzenes are found in the 800-860 cm⁻¹ region and are usually strong.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| Asymmetric NO₂ stretch | 1500 - 1570 | Strong |

| Symmetric NO₂ stretch | 1300 - 1370 | Medium |

| Asymmetric C-O-C stretch | 1200 - 1275 | Strong |

| Symmetric C-O-C stretch | 1020 - 1075 | Medium |

| p-substituted C-H bend | 800 - 860 | Strong |

| C-Br stretch | 500 - 600 | Medium-Strong |

Note: These are predicted values and may vary based on the physical state of the sample and experimental conditions.

The flexibility of the nitroethoxy chain allows for the possibility of different rotational isomers (conformers). Vibrational spectroscopy can sometimes be used to study these conformers, as different spatial arrangements of the atoms can lead to slight shifts in the vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it might be possible to identify the presence of multiple conformers and potentially determine the most stable conformation. However, without experimental data, a detailed conformational analysis remains theoretical.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum is expected to be influenced by the benzene ring, the bromo- substituent, and the nitroethoxy- side chain.

Absorption Maxima and Molar Absorptivity

The UV-Vis spectrum of this compound would exhibit characteristic absorption maxima (λmax). These peaks correspond to the wavelengths at which the molecule absorbs light most strongly. The intensity of these absorptions is quantified by the molar absorptivity (ε), which is a measure of how well the compound absorbs light at a specific wavelength. While specific values for this compound are not documented, theoretical calculations based on similar structures, such as 1-Bromo-4-nitrobenzene (B128438), can provide predicted spectral data. For instance, computational studies on 1-Bromo-4-nitrobenzene using Time-Dependent Density Functional Theory (TD-DFT) have been performed to predict its UV-Vis spectrum. irjet.net

Electronic Transitions and Chromophore Characterization

The absorption bands in the UV-Vis spectrum arise from electronic transitions between different molecular orbitals. For this compound, these transitions would primarily involve the π electrons of the benzene ring and the non-bonding electrons on the oxygen and bromine atoms. The key chromophores—the parts of the molecule that absorb light—are the nitrated benzene ring and the bromo-substituent. The presence of the nitro group (-NO2) and the bromine atom (-Br) on the benzene ring are expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene, moving them to longer wavelengths. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be calculated using quantum chemical methods, would provide further insight into the electronic transitions. irjet.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact molecular mass of this compound. This technique provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule. This is crucial for confirming the chemical formula, C8H8BrNO3.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Components

Gas chromatography-mass spectrometry is an essential tool for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the compound is vaporized and separated from other components in a gas chromatograph before being detected by a mass spectrometer. The resulting mass spectrum would show the molecular ion peak corresponding to the mass of the compound, as well as fragment ions. For brominated compounds, the mass spectrum characteristically shows two peaks for the molecular ion (M and M+2) in an approximate 1:1 ratio, due to the natural isotopic abundance of bromine (79Br and 81Br). The fragmentation pattern would provide structural information; for example, cleavage of the ether bond or loss of the nitro group would result in specific fragment ions that can be used to piece together the molecular structure. While a specific mass spectrum for this compound is not available, data for related compounds like 1-bromo-2-methylpropane (B43306) illustrates the characteristic M and M+2 peaks for bromine-containing molecules. docbrown.info

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental data on the elemental composition of a synthesized compound. This analytical method is crucial for verifying the empirical formula of a newly synthesized molecule, which in turn helps to confirm its molecular formula and purity. The technique operates by combusting a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are then reduced to N₂), are collected and measured. The mass of each element is then calculated from the masses of these simple gaseous products. For heteroatoms like bromine, specific analytical methods are employed for their quantification.

The molecular formula for this compound is C₈H₈BrNO₃. Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 246.06 g/mol .

The validation of the empirical formula is achieved by comparing the experimentally determined elemental percentages with the theoretically calculated values. In an ideal scenario, the experimental and theoretical values would be identical. However, in practice, minor deviations are expected due to instrumental limitations and the presence of trace impurities. A generally accepted tolerance for the difference between theoretical and experimental values in academic and industrial research is within ±0.4%. nih.govacs.org If the experimental results fall within this range, it provides strong evidence for the proposed chemical formula and the purity of the sample.

For this compound, the theoretically calculated elemental percentages are presented in the data table below. As of the latest literature search, specific experimental elemental analysis data for this compound has not been reported in publicly available scientific literature. Therefore, a direct comparison to experimental findings is not possible at this time. The discussion on the validation of its empirical formula remains based on these theoretical calculations and the established principles of elemental analysis.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 39.07 |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.28 |

| Bromine | Br | 79.90 | 1 | 79.90 | 32.47 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.69 |

| Oxygen | O | 16.00 | 3 | 48.00 | 19.51 |

| Total | 246.07 | 100.00 |

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are essential for understanding the fundamental properties of a molecule from a theoretical standpoint.

Ab Initio Methods for High-Level Electronic Structure Characterization

Similarly, there is no available research that employs high-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, for the electronic structure characterization of 1-Bromo-4-(2-nitroethoxy)benzene. These methods, while computationally more intensive than DFT, provide a more rigorous treatment of electron correlation and would yield highly accurate electronic properties.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Without computational data, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for this compound are unknown. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Frontier Molecular Orbital Theory for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict how a molecule will interact with other species. The absence of HOMO and LUMO data for this compound prevents any FMO-based predictions of its electrophilic and nucleophilic behavior.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. No MEP maps for this compound have been published. Such a map would be generated from the calculated electron density and would be invaluable for predicting the sites of intermolecular interactions.

Prediction of Spectroscopic Parameters

Theoretical calculations for 1-bromo-4-nitrobenzene (B128438) have been performed using the Gauge-Independent Atomic Orbital (GIAO) method, which provides a good correlation with experimental data. irjet.netresearchgate.net For this compound, the chemical shifts of the aromatic protons and carbons would be similar to those of 1-bromo-4-nitrobenzene, with some key differences arising from the ethoxy group.

The protons of the ethyl group (-O-CH2-CH3) would introduce two new signals: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them. The methylene protons would be deshielded due to the adjacent oxygen atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on data for 1-bromo-4-nitrobenzene)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes on this compound |

| ¹H | Aromatic (ortho to -Br) | ~7.70 | Expected to be similar to 1-bromo-4-nitrobenzene. |

| ¹H | Aromatic (ortho to -NO2) | ~8.10 | Expected to be similar to 1-bromo-4-nitrobenzene. |

| ¹H | Methylene (-O-CH2-) | ~4.0-4.5 (quartet) | New signal due to the ethoxy group. |

| ¹H | Methyl (-CH3) | ~1.3-1.5 (triplet) | New signal due to the ethoxy group. |

| ¹³C | C-Br | ~120-125 | Expected to be similar to 1-bromo-4-nitrobenzene. |

| ¹³C | C-O | ~145-150 | The carbon attached to the nitroethoxy group. |

| ¹³C | Aromatic (ortho to -Br) | ~128-132 | Expected to be similar to 1-bromo-4-nitrobenzene. |

| ¹³C | Aromatic (ortho to -O) | ~124-128 | Expected to be similar to 1-bromo-4-nitrobenzene. |

| ¹³C | Methylene (-O-CH2-) | ~65-70 | New signal due to the ethoxy group. |

| ¹³C | Methyl (-CH3) | ~15-20 | New signal due to the ethoxy group. |

Data for 1-bromo-4-nitrobenzene is referenced from computational studies. irjet.netresearchgate.netchemicalbook.com

The vibrational spectra of this compound can be predicted by considering the characteristic vibrations of the p-disubstituted benzene (B151609) ring, the C-Br bond, the nitro group, and the ethoxy group. DFT calculations on 1-bromo-4-nitrobenzene provide a solid foundation for these predictions. irjet.netresearchgate.net

The key differences in the spectrum of this compound would be the appearance of strong bands corresponding to the C-H and C-O stretching and bending vibrations of the ethoxy group.

Table 2: Predicted Vibrational Frequencies for this compound (based on data for 1-bromo-4-nitrobenzene)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Notes on this compound |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong | Similar to the model compound. |

| Aliphatic C-H stretch | 2850-3000 | Strong | Strong | Characteristic of the ethoxy group. |

| Asymmetric NO₂ stretch | ~1520-1560 | Very Strong | Medium | A key marker for the nitro group. |

| Symmetric NO₂ stretch | ~1340-1360 | Strong | Strong | Another key marker for the nitro group. |

| Aromatic C=C stretch | 1400-1600 | Medium-Strong | Medium-Strong | Typical for the benzene ring. |

| C-O stretch | 1000-1300 | Strong | Medium | Characteristic of the ether linkage. |

| C-Br stretch | 500-600 | Medium | Strong | Characteristic of the bromo substituent. |

Data for 1-bromo-4-nitrobenzene is referenced from computational studies using DFT with the B3LYP method and 6-311++G(d,p) basis set. irjet.netresearchgate.net

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic system, influenced by the bromo and nitroethoxy substituents. Time-dependent DFT (TD-DFT) calculations on 1-bromo-4-nitrobenzene show characteristic absorption bands. irjet.netresearchgate.net The presence of the ethoxy group in this compound is not expected to cause a major shift in the main absorption bands compared to the nitrobenzene (B124822) analog, as the primary chromophore is the nitrophenyl moiety.

Table 3: Predicted UV-Vis Absorption for this compound (based on data for 1-bromo-4-nitrobenzene)

| Predicted λmax (nm) | Electronic Transition | Solvent |

| ~250-280 | π → π* | Ethanol/Methanol |

Data for 1-bromo-4-nitrobenzene is referenced from TD-DFT calculations. irjet.netresearchgate.net

Reaction Pathway and Transition State Analysis

The reaction pathways for this compound are anticipated to be similar to those of 1-bromo-4-nitrobenzene, which is known to undergo nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. researchgate.netsigmaaldrich.com

Nucleophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group activates the benzene ring towards nucleophilic attack, particularly at the carbon bearing the bromine atom. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The stability of this transition state is crucial for the reaction to occur.

Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille couplings, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netsigmaaldrich.com The specific reaction conditions would determine the outcome.

Transition state analysis for these reactions would require dedicated computational studies, but it is expected that the energy barriers and geometries of the transition states would be comparable to those calculated for 1-bromo-4-nitrobenzene.

Conformational Analysis and Intermolecular Interactions

The presence of the flexible nitroethoxy side chain in this compound introduces conformational isomers that are not present in the rigid 1-bromo-4-nitrobenzene molecule. The key rotatable bonds are the C-O and O-N bonds of the nitroethoxy group.

Conformational Isomers: Different spatial arrangements of the ethoxy group relative to the nitro group and the benzene ring will exist. The most stable conformer will likely be the one that minimizes steric hindrance and maximizes favorable electronic interactions. Computational modeling would be necessary to determine the relative energies of these conformers.

Intermolecular Interactions: In the solid state, the molecules are likely to pack in a way that maximizes intermolecular forces. These would include dipole-dipole interactions due to the polar C-Br and C-NO2 bonds, as well as van der Waals forces. The potential for weak hydrogen bonding between the hydrogen atoms of the ethoxy group and the oxygen atoms of the nitro group on neighboring molecules could also influence the crystal packing.

Applications in Advanced Organic Synthesis

Role as a Key Synthetic Building Block

A building block in organic synthesis is a molecule that can be readily incorporated into a larger structure. The distinct functional groups of 1-Bromo-4-(2-nitroethoxy)benzene allow for its participation in a range of coupling and modification reactions.

The bromo substituent on the aromatic ring is a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This allows for the synthesis of a diverse library of aromatic ethers with tailored properties. For instance, Suzuki, Stille, Heck, and Sonogashira couplings could be employed to form new carbon-carbon bonds at the para-position, leading to biaryls, styrenes, and acetylenic derivatives, respectively. Similarly, Buchwald-Hartwig amination could be used to introduce nitrogen-based functionalities.

The following table illustrates potential transformations of the bromo group into other functional groups, thereby generating a variety of functionalized aromatic ethers.

| Reaction Type | Reagent | Product Class |

| Suzuki Coupling | Arylboronic acid | Biaryl ethers |

| Heck Coupling | Alkene | Styrenyl ethers |

| Sonogashira Coupling | Terminal alkyne | Alkynyl ethers |

| Buchwald-Hartwig Amination | Amine | Amino-substituted ethers |

| Cyanation | Cyanide source | Cyano-substituted ethers |

These transformations would yield a series of 4-substituted-(2-nitroethoxy)benzene derivatives, which could serve as intermediates for further synthetic elaborations.

The nitro group in the ethoxy side chain is another key reactive site. Reduction of the nitro group to an amine would yield 1-bromo-4-(2-aminoethoxy)benzene. This resulting amino group can then be further functionalized. For example, it could undergo acylation, alkylation, or be used as a directing group in further aromatic substitutions.

Design and Synthesis of Complex Molecular Architectures

Beyond its role as a simple precursor, this compound can be envisioned as a key component in the construction of more intricate molecular frameworks, such as heterocyclic systems and macrocycles.

The functional groups of this compound provide opportunities for intramolecular cyclization reactions to form heterocyclic structures. For instance, following the reduction of the nitro group to an amine, the resulting aminoethoxy moiety could potentially undergo cyclization with a suitably introduced ortho-substituent on the benzene (B151609) ring. The bromo group could be replaced by a group that can participate in a ring-closing reaction with the side chain.

Nitroalkenes, which could potentially be generated from the nitroalkoxy side chain, are known to be excellent precursors for the synthesis of a wide variety of heterocyclic compounds through cycloaddition and Michael addition reactions. nih.govorgsyn.org

The difunctional nature of this compound makes it a potential monomer for the synthesis of macrocyclic structures. For example, sequential reactions involving the bromo group and a derivative of the nitro group could lead to the formation of large rings. The bromo group could participate in an intermolecular coupling reaction, while the functionalized side chain of another molecule could react to close the ring. Such macrocycles are of interest in host-guest chemistry and as components of supramolecular assemblies.

Utility in the Preparation of Advanced Organic Materials Precursors (e.g., monomers for specialized polymers)

The ability to undergo polymerization is a key attribute for monomers used in materials science. This compound possesses functionalities that could be exploited for the synthesis of specialized polymers. For instance, the bromo group could be converted into a polymerizable group, such as a vinyl or styrenyl group, through a Heck coupling reaction. The resulting monomer could then be polymerized to yield a polymer with pendant nitroethoxybenzene units. The nitro groups in the polymer side chains could be subsequently modified to tune the material's properties, for example, by reduction to amino groups, which could enhance properties like adhesion or solubility.

Future Research Directions and Challenges

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of aryl ethers, such as the Williamson ether synthesis, and methods for nitration often rely on harsh conditions, stoichiometric reagents, and volatile organic solvents, posing environmental and safety concerns. benthamscience.comorganic-chemistry.orgacs.org A significant future direction is the development of greener synthetic routes to 1-Bromo-4-(2-nitroethoxy)benzene.

Biocatalysis: The use of enzymes offers a promising alternative for the synthesis of this compound under mild, aqueous conditions. rsc.org Research into enzymatic C-N bond formation is an emerging field, with enzymes like lipases and cytochrome P450 monooxygenases showing promiscuous activity. rsc.orgacs.org Future work could focus on discovering or engineering enzymes, such as N-oxygenases or peroxidases, for the selective nitration steps required in the synthesis. rsc.org Similarly, the ether bond formation could be explored using biocatalysts. While enzymes for aryl ether synthesis are less common, prenyltransferases and other ether synthases could be engineered for this purpose. scispace.com

Organocatalysis: Small organic molecules can catalyze reactions with high efficiency and selectivity, often under mild conditions. acs.org The development of organocatalysts for the etherification of 4-bromophenol (B116583) with a suitable nitroalkane precursor would be a valuable research avenue. For instance, nucleophilic amine catalysts have been successfully used in the asymmetric synthesis of aryl allyl ethers, a strategy that could be adapted. acs.org Organocatalytic approaches to C-N bond formation, such as aza-Henry reactions, could also be explored for introducing the nitro group. organic-chemistry.org

Solvent-Free Synthesis: Eliminating solvents significantly reduces waste and simplifies purification. Methodologies like mechanochemical synthesis, which uses mechanical force (e.g., ball milling) to drive reactions, could be investigated for the etherification step. chinesechemsoc.orgacs.org Solvent-free Williamson ether synthesis has been demonstrated using solid bases like potassium carbonate, offering a greener path to the aryl ether linkage. advancionsciences.com The use of deep eutectic solvents (DES), which are biodegradable and have low volatility, presents another green alternative to traditional organic solvents for ether synthesis. chemistryforsustainability.orgchemistryforsustainability.orgnih.gov

Atom-Economical Processes: Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of reactant atoms into the final product. frontiersin.orgsemanticscholar.org Future research should focus on designing synthetic routes that avoid the use of stoichiometric reagents and protecting groups. For instance, transition-metal-catalyzed C-H activation could allow for the direct functionalization of a 4-bromoanisole precursor, improving atom economy compared to classical substitution reactions. rsc.org Additionally, developing catalytic cycles where byproducts are minimized or can be recycled is a key challenge. dntb.gov.ua

Exploration of Novel Reactivity Modes and Transformations

The unique combination of functional groups in this compound opens avenues for exploring novel chemical transformations.

Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). wikipedia.orgnih.gov Future work could explore denitrative cross-coupling, where the nitro group itself is replaced, offering an alternative to using the bromo-substituent and providing access to a different set of derivatives. acs.org

C-H Activation: The nitro group can act as a directing group in C-H activation/functionalization reactions, allowing for the selective introduction of new substituents at the ortho position of the benzene (B151609) ring. rsc.org This strategy provides a powerful and atom-economical way to build molecular complexity.

Transformations of the Nitroethoxy Group: The nitroalkane functionality is highly versatile. advancionsciences.comfrontiersin.orgarkat-usa.org It can be reduced to an amine, converted to a carbonyl group (the Nef reaction), or used in C-C bond-forming reactions like the Henry or Michael reactions. benthamscience.comresearchgate.net Recent advances in photoredox catalysis enable novel transformations of nitroalkanes, such as C-alkylation, which could be applied to the nitroethoxy side chain to create more complex structures. nih.govnih.govacs.org

Electrochemical Methods: Electrochemical synthesis offers a green and controllable method for transformations. The nitro group can be selectively reduced to various functionalities (e.g., nitroso, hydroxylamino, amino) by controlling the electrode potential. acs.orgrsc.org This provides a reagent-free method to access a range of derivatives.

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction and optimization. rsc.orgyoutube.comnih.gov

For this compound, AI tools can be employed in several ways:

Retrosynthesis: AI-powered retrosynthesis software can propose novel and efficient synthetic routes by learning from vast reaction databases. nih.govmdpi.com This could uncover non-intuitive pathways that are more sustainable or efficient than current methods.

Reaction Optimization: Machine learning models can predict reaction outcomes (e.g., yield) based on various parameters like catalyst, solvent, temperature, and concentration. rsc.orgbeilstein-journals.org This allows for the rapid in silico optimization of reaction conditions, reducing the number of experiments needed. symeres.comchemistryworld.com For instance, an ML model could be trained to find the optimal catalyst and ligand combination for a Suzuki coupling reaction using this compound as the substrate. rsc.org

Predicting Reactivity: ML models can predict the regioselectivity of reactions like electrophilic aromatic substitution, which would be crucial when planning further functionalization of the aromatic ring. nih.govresearchgate.net

Scalability of Synthesis for Process Development and Larger-Scale Research Applications

Transitioning a synthetic route from the laboratory to a larger, industrial scale presents significant challenges. arkat-usa.orgnih.govbeilstein-journals.org For this compound, key considerations for future research include:

Process Safety: Reactions involving nitro compounds can be highly exothermic and potentially hazardous. acs.org Detailed calorimetric studies and risk analysis are essential before any scale-up is attempted to ensure thermal stability and prevent runaway reactions.

Efficiency and Cost-Effectiveness: The cost and availability of starting materials, reagents, and catalysts become critical at a larger scale. Research into optimizing reaction kinetics, minimizing reaction times, and developing robust purification methods is necessary to create an economically viable process. nih.govnih.gov The Williamson ether synthesis, for example, is widely used in industry, and its process development has been studied extensively. organic-chemistry.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers advantages over batch processing for scalability, safety, and consistency. chemistryforsustainability.org Developing a flow synthesis for this compound could allow for better control over reaction parameters and safer handling of energetic intermediates.

Design of Analogues with Tunable Electronic and Steric Properties

The biological and material properties of aromatic compounds are heavily influenced by the electronic and steric nature of their substituents. mdpi.com A key area of future research is the rational design of analogues of this compound with tailored properties.

Electronic Tuning: The bromo and nitroethoxy groups both act as electron-withdrawing substituents through inductive and resonance effects, deactivating the benzene ring towards electrophilic substitution. acs.orgchemistryforsustainability.orgyoutube.comyoutube.com Replacing the bromine atom with other halogens or electron-donating/withdrawing groups via cross-coupling reactions would systematically alter the electronic properties of the molecule. nih.gov Similarly, modification of the nitro group (e.g., reduction to an amine) would dramatically change the electronic landscape. Computational methods can be used to predict how these modifications will affect properties like reactivity and molecular electrostatic potential. nih.gov

Steric Tuning: The size and conformation of the nitroethoxy side chain can be modified to probe steric interactions in biological systems or to control packing in solid-state materials. Introducing bulky groups on the ethyl chain or replacing it with longer or branched alkyl chains would allow for systematic steric tuning. The interplay between these steric changes and the resulting electronic effects would be a fascinating area of study.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-Bromo-4-(2-nitroethoxy)benzene, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via nucleophilic aromatic substitution, where 1-bromo-4-hydroxybenzene reacts with a 2-nitroethylating agent (e.g., 2-nitroethyl bromide). Optimization involves using phase-transfer catalysts (e.g., tetrabutylammonium bromide) and maintaining temperatures between 60–80°C to enhance reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield (≥75%) .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Answer :

- ¹H/¹³C NMR : Aromatic protons appear as a doublet (δ 7.4–7.6 ppm) due to bromine’s deshielding effect. The nitroethoxy group’s methylene protons resonate as a triplet (δ 4.5–4.7 ppm) .

- IR Spectroscopy : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1350 cm⁻¹ (NO₂ symmetric stretch) confirm the nitro group .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>98%) .

Q. How can X-ray crystallography validate the molecular structure of derivatives of this compound?

- Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement resolves bond lengths and angles. For example, the C-Br bond length should be ~1.89 Å, and the nitroethoxy torsion angle ~120°. Validate against computational models (DFT) to address potential crystallographic disorder .

Advanced Research Questions

Q. What strategies resolve contradictions in byproduct identification during the synthesis of this compound?

- Answer : Use LC-MS to detect low-concentration byproducts (e.g., elimination products from nitro group degradation). Compare retention times and fragmentation patterns with reference standards. Adjust reaction pH (neutral to slightly acidic) to suppress hydrolysis of the nitroethoxy group .

Q. How does the nitroethoxy substituent influence the electronic environment of the benzene ring in cross-coupling reactions?

- Answer : The nitro group is strongly electron-withdrawing, reducing electron density at the para position. This deactivates the ring but directs palladium catalysts (e.g., Pd(PPh₃)₄) toward the bromine site in Suzuki-Miyaura couplings. Monitor regioselectivity via Hammett σ constants (σₚ-NO₂ = +1.27) and compare with computational charge distribution maps .

Q. How can computational modeling predict the thermal stability of this compound under reflux conditions?

- Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to estimate bond dissociation energies (BDEs). The C-Br bond (BDE ~65 kcal/mol) is more labile than the nitro group. Validate experimentally via thermogravimetric analysis (TGA) and isothermal kinetic studies at 100–150°C .

Q. What experimental approaches mitigate regiochemical ambiguity in electrophilic substitutions of this compound?

- Answer :

- Nitration : Introduce a second nitro group under mixed acid conditions (HNO₃/H₂SO₄). The nitroethoxy group directs incoming electrophiles to the meta position relative to itself.

- Competitive Experiments : Compare yields of ortho/para products using bromine vs. iodine electrophiles. Use NOESY NMR to confirm substitution patterns .

Q. How to design a kinetic study for evaluating hydrolysis pathways of the nitroethoxy group in aqueous media?

- Answer : Conduct pH-dependent hydrolysis experiments (pH 2–12) at 25–50°C. Monitor via UV-Vis spectroscopy (λ = 310 nm for nitro release). Fit data to a pseudo-first-order model to derive rate constants (k). Activation parameters (ΔH‡, ΔS‡) are calculated via Eyring plots .

Methodological Notes

- Cross-Coupling Optimization : For Suzuki reactions, use a 1:1.2 molar ratio of aryl bromide to boronic acid. Additives like Cs₂CO₃ improve yields by stabilizing palladium intermediates .

- Crystallographic Refinement : Address twinning in SHELXL using the TWIN command and validate with R₁ values (<5%) .

- Safety : Store this compound at –20°C under argon. Avoid exposure to reducing agents (e.g., LiAlH₄) to prevent explosive decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.